1-tert-Butylpiperazine dihydrochloride
Overview
Description
1-tert-Butylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances its stability and reactivity. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butylpiperazine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with piperazine in the presence of hydrochloric acid. The reaction typically proceeds under ambient temperature and pressure conditions, resulting in the formation of this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-tert-Butylpiperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-Butylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-tert-Butylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-tert-Butylpiperazine hydrochloride: Similar in structure but with different chloride content.
Piperazine dihydrochloride: Lacks the tert-butyl group, resulting in different chemical properties.
N-Methylpiperazine dihydrochloride: Contains a methyl group instead of a tert-butyl group
The uniqueness of this compound lies in its tert-butyl group, which enhances its stability and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-tert-butylpiperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)10-6-4-9-5-7-10;;/h9H,4-7H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIHCNVEXNZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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